
N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl ring substituted with dimethyl groups, an oxadiazole ring, and a thioacetamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The resulting oxadiazole intermediate is then reacted with a thiol compound to introduce the thio group. Finally, the phenyl ring is functionalized with dimethyl groups through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives containing the 2,5-dimethylphenyl scaffold are effective against Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Efficacy
A study demonstrated that compounds derived from similar structures showed activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium, suggesting that N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide could serve as a lead compound for developing new antibiotics targeting resistant strains .
Pathogen | Activity | MIC (µg/mL) |
---|---|---|
S. aureus | Inhibitory | 2 |
E. faecium | Inhibitory | 4 |
Candida auris | Superior to fluconazole | 16 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Anticancer Activity
In vitro studies revealed that related oxadiazole derivatives exhibited significant growth inhibition in several cancer cell lines including OVCAR-8 and A549. Percent growth inhibitions (PGIs) ranged from 51% to 86%, indicating strong anticancer activity .
Cell Line | Percent Growth Inhibition (%) |
---|---|
SNB-19 | 86.61 |
OVCAR-8 | 85.26 |
A549 | 56.88 |
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory properties. Molecular docking studies have indicated that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response.
Case Study: In Silico Evaluation
Computational analyses have shown that this compound binds favorably to the active site of the enzyme involved in leukotriene synthesis, which could lead to reduced inflammation .
Mechanistic Insights
Understanding the mechanism of action is critical for further development. The compound likely interacts with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways relevant to disease progression.
- Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
Mechanism of Action
The mechanism by which N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. Additionally, the thioacetamide group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can be compared with other compounds containing oxadiazole or thioacetamide groups:
Similar Compounds: Examples include 2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)acetamide and N-(2-methylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide.
Uniqueness: The presence of both the oxadiazole and thioacetamide groups in the same molecule, along with the dimethyl-substituted phenyl ring, gives it unique chemical and biological properties
Biological Activity
N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and the implications of these findings in medicinal chemistry.
Synthesis
The synthesis of this compound involves the incorporation of a 1,3,4-oxadiazole moiety, known for its diverse biological activities. The oxadiazole ring has been associated with various pharmacological properties, including antimicrobial and anticancer activities. The thioacetamide group further enhances the compound's potential by introducing sulfur functionality, which is often implicated in biological activity.
Antimicrobial Properties
Research indicates that compounds featuring the 2,5-dimethylphenyl scaffold exhibit significant antimicrobial activity against a range of pathogens. For instance, derivatives of this scaffold have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The broad-spectrum activity against drug-resistant strains highlights the potential of this compound as a candidate for developing new antimicrobial agents.
Anticancer Activity
The 1,3,4-oxadiazole derivatives have been extensively studied for their anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that certain oxadiazole derivatives can induce apoptosis in human glioblastoma and melanoma cells . The mechanism often involves the disruption of cellular signaling pathways that promote cell survival.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known to bind to proteins involved in cell proliferation and apoptosis. Additionally, the presence of hydroxyl groups in the structure enhances solubility and bioavailability, which are critical for effective therapeutic action.
Data Tables
Biological Activity | Target | Effect | Reference |
---|---|---|---|
Antimicrobial | S. aureus, E. faecium | Inhibition of growth | |
Anticancer | Human glioblastoma U251 | Induction of apoptosis | |
Anticancer | Human melanoma WM793 | Cytotoxicity |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of various thiazole derivatives against resistant bacterial strains. The results indicated that compounds with a similar structural framework to this compound exhibited superior antibacterial properties compared to standard antibiotics .
- Cytotoxicity Assessment : In vitro testing on cancer cell lines revealed that certain derivatives showed promising results with IC50 values ranging from 10 to 30 µM. These findings suggest that modifications in the chemical structure can lead to enhanced anticancer activity .
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-7-8-12(2)14(9-11)19-16(23)10-25-18-21-20-17(24-18)13-5-3-4-6-15(13)22/h3-9,22H,10H2,1-2H3,(H,19,23) |
InChI Key |
ADEHLPRYLJTBBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O |
Origin of Product |
United States |
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